N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Description
N'-[(1Z)-(4-Chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a hydrazone derivative synthesized via the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with 4-chlorobenzaldehyde. The core structure features a benzohydrazide backbone substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions of the benzene ring.
Key synthetic steps include:
Esterification: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is converted to its methyl ester using thionyl chloride in methanol .
Hydrazide Formation: The ester reacts with hydrazine hydrate to yield 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide .
Condensation: The hydrazide reacts with 4-chlorobenzaldehyde in ethanol under reflux to form the target hydrazone .
Structural characterization employs IR, ¹H-NMR, ¹³C-NMR, and HRMS. Distinct spectral features include:
Properties
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF6N2O3/c19-12-3-1-11(2-4-12)8-26-27-16(28)14-7-13(29-9-17(20,21)22)5-6-15(14)30-10-18(23,24)25/h1-8H,9-10H2,(H,27,28)/b26-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWWOAWTUIHOU-KJJARBMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a condensation reaction with 4-chlorobenzaldehyde in the presence of a suitable catalyst like p-toluenesulfonic acid.
Formation of the Final Compound: The final step involves the reaction of the intermediate product with an amine, such as aniline, under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide exhibit antimicrobial properties. For instance, derivatives of hydrazone compounds have shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of hydrazone derivatives that demonstrated significant inhibition against resistant strains of pathogens, suggesting potential for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A series of studies focused on the design and synthesis of hydrazone derivatives that target specific cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain derivatives were tested against human colon cancer cell lines (HT-29 and COLO-205), showing promising cytotoxic effects .
Development of Specialty Materials
This compound is also being explored in the field of material science. Its unique trifluoroethoxy groups contribute to its properties as a specialty material with potential applications in coatings and polymers. The incorporation of such compounds can enhance the thermal stability and chemical resistance of materials .
Case Study 1: Synthesis and Characterization
A detailed study involving the synthesis of this compound was conducted using various analytical techniques such as NMR and mass spectrometry. The study confirmed the structural integrity and purity of the synthesized compound, paving the way for further biological evaluations .
Case Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer activity, researchers synthesized several derivatives based on this compound. The evaluation included in vitro assays to determine their effects on cell viability and apoptosis induction in cancer cell lines. Results showed that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Data Tables
Mechanism of Action
The mechanism of action of N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of arylidene hydrazides and 1,3,4-oxadiazole/thiazolidinone derivatives. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Trifluoroethoxy Groups: These substituents increase lipophilicity and metabolic stability, making the compound more drug-like compared to non-fluorinated analogs .
Heterocyclic Derivatives: Conversion of the hydrazone to 1,3,4-oxadiazoles (via acetic anhydride cyclization) improves thermal stability and diversifies bioactivity. Thiazolidin-4-one derivatives (synthesized using thioglycolic acid) show enhanced antibacterial activity due to the sulfur-containing ring .
Comparison with Flecainide :
- Flecainide, a clinically used antiarrhythmic, shares the 2,5-bis(trifluoroethoxy)benzamide backbone but replaces the hydrazide with a piperidinylmethyl amide. This modification enhances sodium channel blocking efficacy, highlighting the importance of the amide linkage over hydrazide in cardiovascular applications .
Table 2: Spectral Data Comparison
Biological Activity
N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, also known by its CAS number 477864-07-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in recent studies.
- Molecular Formula : C18H13ClF6N2O3
- Molecular Weight : 454.75 g/mol
- Structural Characteristics : The compound features a hydrazone linkage and multiple trifluoroethoxy groups, which contribute to its solubility and biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance:
- Antibacterial Effects : Research indicates that derivatives of similar structures exhibit significant antibacterial activity against various strains of bacteria. Notably, compounds with hydrazone linkages often demonstrate enhanced efficacy due to their ability to disrupt bacterial cell membranes.
Anticancer Activity
Recent investigations have shown promising anticancer properties associated with this compound:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. It has been shown to affect pathways related to cell cycle regulation and apoptosis, particularly in breast cancer cell lines (MCF-7) with reported IC50 values ranging from 3.1 µM to 8.7 µM depending on structural modifications .
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been explored:
- In Vivo Studies : In animal models, compounds similar to this compound demonstrated a reduction in inflammatory markers and improved healing processes .
Antioxidant Activity
Research suggests that the compound exhibits antioxidant properties:
- Radical Scavenging Activity : In vitro assays have shown that this compound can scavenge free radicals effectively, indicating its potential role in mitigating oxidative stress-related diseases .
Data Summary
The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of hydrazone derivatives, this compound was tested against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of hydrazone derivatives showed that this compound exhibited potent activity against multidrug-resistant bacterial strains. The mechanism was attributed to membrane disruption and interference with bacterial metabolic processes.
Q & A
Q. What are the key synthetic routes for preparing N'-[(1Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, and what intermediates are involved?
- Methodological Answer : The compound is synthesized via a two-step process:
Esterification : 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is treated with thionyl chloride (SOCl₂) in methanol at 0–5°C, followed by heating to 60–65°C to form the methyl ester intermediate .
Hydrazide Formation : The ester reacts with hydrazine hydrate to yield 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.
Condensation : The final hydrazone derivative is obtained by reacting the hydrazide with 4-chlorobenzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .
Key intermediates include the methyl ester (2) and the benzohydrazide (3) .
Q. Which spectroscopic techniques are used to confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of C=O (amide I band at ~1650 cm⁻¹) and N–H (hydrazide stretch at ~3200 cm⁻¹) .
- NMR (¹H and ¹³C) :
- ¹H-NMR : Signals for trifluoroethoxy groups (δ 4.5–4.7 ppm, quartet) and the hydrazone CH=N proton (δ 8.3–8.5 ppm) .
- ¹³C-NMR : Peaks for the carbonyl carbon (δ ~165 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the condensation step?
- Methodological Answer :
- Temperature Control : Reflux in ethanol (78°C) ensures complete imine bond formation while avoiding decomposition .
- Catalyst Optimization : Use 5–10% glacial acetic acid to protonate the aldehyde, enhancing electrophilicity .
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Purity Assessment : Quantify impurities (e.g., unreacted hydrazide or aldehyde) via HPLC. For example, residual 4-chlorobenzaldehyde can inhibit target enzymes, skewing activity .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out stereoisomeric contamination .
Q. How does the choice of coupling reagents impact the synthesis of related benzohydrazide derivatives?
- Methodological Answer :
- DCC/HOBt System : Enhances amide bond formation efficiency by activating the carboxyl group and reducing racemization. For example, DCC-mediated coupling achieves >85% yield in benzamide synthesis .
- Alternative Reagents : EDCI/HOAt may offer higher solubility in polar aprotic solvents (e.g., DMF), useful for sterically hindered substrates .
- Side Reactions : Monitor for urea byproducts (from DCC decomposition) via IR (C=O stretch at ~1720 cm⁻¹) .
Key Considerations for Experimental Design
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., oxadiazole derivatives from over-acetylation) .
- Solvent Effects : Polar solvents (e.g., DMF) may stabilize transition states in condensation reactions, improving kinetics .
- Statistical Optimization : Employ Design of Experiments (DoE) to evaluate temperature, stoichiometry, and catalyst interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
